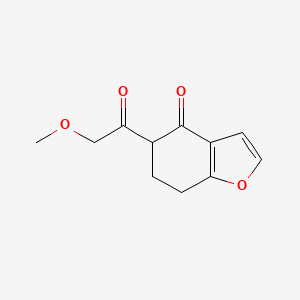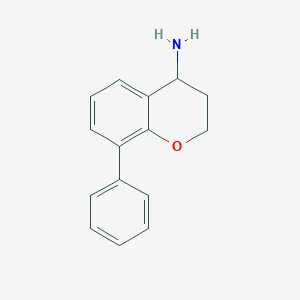
8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of benzopyran, characterized by the presence of a phenyl group and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of benzopyran derivatives with amine groups. One common method includes the reaction of benzopyranone with an amine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
2-Phenylchroman: Similar in structure but lacks the amine group, leading to different reactivity and applications.
3,4-Dihydro-2H-1-benzopyran-4-amine:
Uniqueness: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the phenyl and amine groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives with unique properties makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
8-phenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H15NO/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-8,14H,9-10,16H2 |
Clé InChI |
KNPSHYNBAJHJKO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


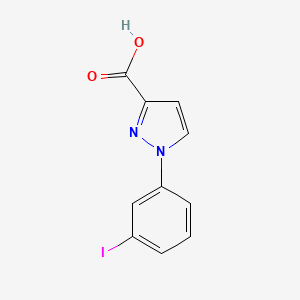
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)

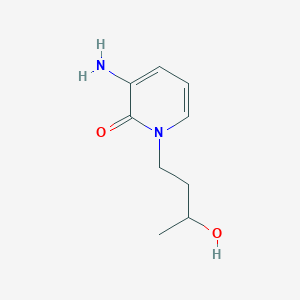
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
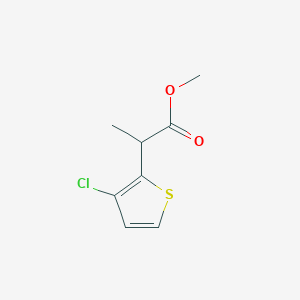
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
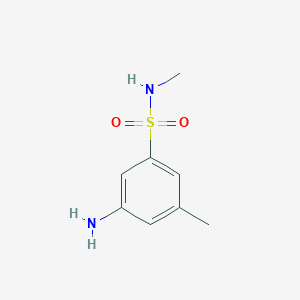
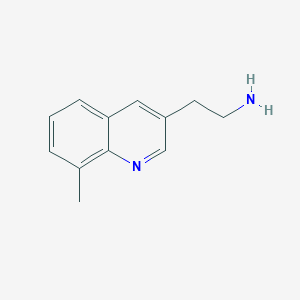
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
